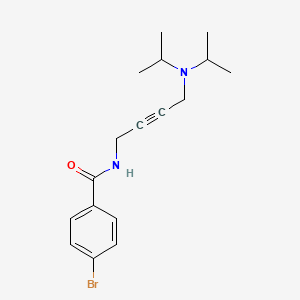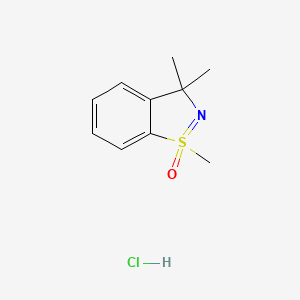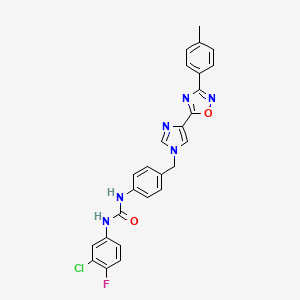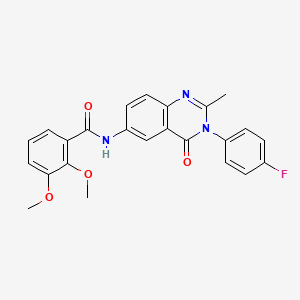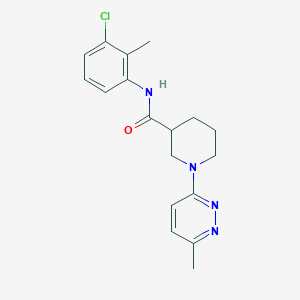![molecular formula C20H17BrN2O3S2 B2570431 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954070-21-4](/img/structure/B2570431.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrN2O3S2 and its molecular weight is 477.39. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties : Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide have been found to exhibit significant antioxidant and anti-inflammatory activities. For instance, certain N-(1,3-benzothiazol-2-yl)acetamide derivatives have shown good efficacy in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays (Koppireddi et al., 2013).
Antitumor Activity : Some derivatives of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide have been evaluated for their potential antitumor activity. In particular, compounds containing the 2-(4-aminophenyl)benzothiazole structure have shown considerable activity against various cancer cell lines (Yurttaş et al., 2015).
Antibacterial Agents : Novel N-(benzo[d]thiazol-2-yl)acetamide derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential use in developing new antibacterial agents (Borad et al., 2015).
Antimicrobial Activity : Derivatives of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide have shown promise in antimicrobial applications. For example, certain compounds have displayed significant antimicrobial activities against bacterial and fungal strains, highlighting their potential in addressing microbial resistance issues (Rezki, 2016).
Anticonvulsant Agents : Research has also explored the anticonvulsant properties of benzothiazole derivatives. These compounds have been tested for their effectiveness in treating seizures, showing promising results in various animal models (Liu et al., 2016).
α-Glucosidase Inhibitory Activity : Some N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide derivatives have demonstrated α-glucosidase inhibitory activity, which is relevant in the context of diabetes treatment (Koppireddi et al., 2014).
Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives have been investigated for their Src kinase inhibitory and anticancer activities. These findings are significant in the context of cancer therapy, where Src kinase plays a crucial role (Fallah-Tafti et al., 2011).
Photophysical Properties : The photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals have been studied, providing insights into their potential applications in material science and molecular engineering (Balijapalli et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-15-4-1-13(2-5-15)10-27-20-23-16(11-28-20)8-19(24)22-9-14-3-6-17-18(7-14)26-12-25-17/h1-7,11H,8-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUJOSRDCNMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

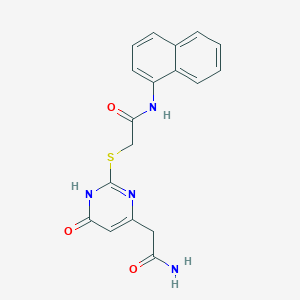
![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)

![4-fluoro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2570357.png)
![5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2570358.png)
![N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2570359.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)
